molecular formula C8H7N3O2 B1292460 4-Amino-1H-indazole-6-carboxylic acid CAS No. 885519-89-1

4-Amino-1H-indazole-6-carboxylic acid

Cat. No.: B1292460
CAS No.: 885519-89-1
M. Wt: 177.16 g/mol
InChI Key: SJKLPWJKFWGTCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1H-indazole-6-carboxylic acid is a high-purity chemical intermediate designed for advanced research and development applications. This multifunctional compound is valued in medicinal chemistry for its utility as a core scaffold in the synthesis of novel active molecules. Its specific applications are derived from its molecular structure, which integrates both an amino and a carboxylic acid functional group on the indazole ring, making it a versatile precursor for constructing compound libraries. Researchers utilize this building block in areas such as drug discovery, where it may be used to develop potential therapeutic agents, and in agrochemical research for creating new crop protection products. The compound is typically supplied as a solid and should be stored in a cool, dry place, sealed under inert conditions to ensure long-term stability. As with all research chemicals, this product is strictly for laboratory and research purposes. This is a hypothetical description; specific applications, mechanisms of action, and physicochemical properties for this exact compound were not available in the search results and must be verified from technical data sheets.

Properties

IUPAC Name

4-amino-1H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3H,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKLPWJKFWGTCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1N)C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646320
Record name 4-Amino-1H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-89-1
Record name 4-Amino-1H-indazole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Overview of the Indazole Scaffold in Contemporary Medicinal Chemistry Research

Significance of Indazole Derivatives in Drug Discovery and Development

Indazole derivatives are prominent in drug discovery due to their wide spectrum of biological activities. nih.gov The scaffold's unique structure, featuring a hydrogen bond donor (the NH group) and an additional nitrogen atom that can act as a hydrogen bond acceptor, allows for favorable interactions with various biological targets, particularly protein kinases. pharmablock.com This versatility has led to the development of indazole-containing compounds with a range of pharmacological effects, including anti-inflammatory, antibacterial, anti-HIV, and notably, antitumor activities. researchgate.netnih.govresearchgate.net

The indazole core is often used as a bioisostere for structures like indole (B1671886) or phenol (B47542), offering improved metabolic stability and pharmacokinetic properties. pharmablock.com Its utility is underscored by the numerous FDA-approved drugs that incorporate this scaffold, demonstrating its clinical and commercial importance. researchgate.netbldpharm.com

Historical Context and Evolution of Indazole-Based Therapeutic Agents

The therapeutic journey of indazole derivatives can be traced back to 1966 with the marketing of Benzydamine (B159093), a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties. researchgate.netresearchgate.net Following this, the versatility of the scaffold was further explored, leading to the development of a variety of agents. A significant evolution in the use of the indazole scaffold came with the rise of targeted cancer therapies. Researchers discovered that the indazole structure is particularly effective as a "hinge-binding" motif in protein kinase inhibitors. nih.gov This discovery propelled the development of several successful oncology drugs in the 21st century. pnrjournal.comresearchgate.netbldpharm.com

Table 1: Examples of FDA-Approved Drugs Featuring the Indazole Scaffold

Drug Name Primary Use Mechanism of Action
Pazopanib Renal Cell Carcinoma, Soft Tissue Sarcoma Tyrosine Kinase Inhibitor (VEGFR, PDGFR, c-Kit) nih.govresearchgate.net
Axitinib Renal Cell Carcinoma Tyrosine Kinase Inhibitor (VEGFR) pnrjournal.combldpharm.com
Entrectinib ROS1-positive Non-Small Cell Lung Cancer, NTRK fusion-positive Solid Tumors Tyrosine Kinase Inhibitor (Trk, ROS1, ALK) pnrjournal.commdpi.com
Niraparib Ovarian, Fallopian Tube, Peritoneal Cancer PARP Inhibitor nih.gov
Granisetron Chemotherapy-induced Nausea and Vomiting Serotonin (B10506) 5-HT3 Receptor Antagonist pnrjournal.combldpharm.com
Benzydamine Pain and Inflammation (mouth and throat) Non-steroidal Anti-inflammatory Drug nih.govwikipedia.org

Synthetic Strategies for 4 Amino 1h Indazole 6 Carboxylic Acid and Its Analogues

Established Methodologies for Indazole Core Synthesis

The formation of the indazole ring system is a fundamental step in the synthesis of 4-amino-1H-indazole-6-carboxylic acid and its derivatives. Various established methods, including cyclization reactions and cross-coupling techniques, are employed to construct this bicyclic heteroaromatic scaffold.

Cyclization Reactions in Indazole Formation

Cyclization reactions are a cornerstone of indazole synthesis, often involving the formation of a crucial N-N bond to close the pyrazole (B372694) ring onto a benzene (B151609) precursor. A variety of starting materials and catalytic systems have been developed to achieve this transformation efficiently.

One common approach involves the intramolecular cyclization of appropriately substituted phenylhydrazones. For instance, the condensation of o-halobenzaldehydes or ketones with hydrazine (B178648) can yield 1H-indazoles upon heating. chemicalbook.com A modification of this involves the reaction of 2-fluorobenzonitrile (B118710) with hydrazine hydrate, which produces 3-aminoindazole. chemicalbook.com Reductive cyclization of o-nitro-ketoximes is another documented route to the 1H-indazole scaffold. researchgate.net

Copper-catalyzed reactions have proven particularly effective in indazole synthesis. For example, o-haloaryl N-sulfonylhydrazones can undergo thermo-induced isomerization and subsequent Cu2O-mediated cyclization to form 1H-indazoles. nih.gov A related method utilizes Cu(OAc)2 as a catalyst for the cyclization of similar precursors at lower temperatures. nih.gov An intramolecular Ullmann-type reaction, which is a copper-mediated process, has also been developed for the synthesis of functionalized 1H-indazoles. thieme-connect.com

Palladium-catalyzed C-H amination is another powerful tool for indazole synthesis. This method can be applied to aminohydrazones to facilitate intramolecular N-N bond formation. nih.gov Furthermore, metal-free conditions have been explored, such as the use of iodine or [bis-(trifluoroacetoxy)iodo]benzene (PIFA) to mediate the direct aryl C-H amination of arylhydrazones. nih.gov

A classic method for preparing 1H-indazole-3-carboxylic acid starts from isatin (B1672199). This process involves the ring opening of isatin to an aminophenylglyoxylic acid, followed by diazotization and reductive cyclization. chemicalbook.com

The following table summarizes various cyclization strategies for the synthesis of the indazole core.

Starting MaterialReagent/CatalystReaction TypeReference
o-Halobenzaldehyde/KetoneHydrazineCondensation/Cyclization chemicalbook.com
2-FluorobenzonitrileHydrazine HydrateCondensation/Cyclization chemicalbook.com
o-Nitro-ketoximes-Reductive Cyclization researchgate.net
o-Haloaryl N-sulfonylhydrazonesCu2O or Cu(OAc)2Isomerization/Cyclization nih.gov
Substituted Benzene DerivativeCopper CatalystIntramolecular Ullmann Reaction thieme-connect.com
AminohydrazonesPalladium CatalystC-H Amination nih.gov
ArylhydrazonesIodine or PIFAMetal-Free C-H Amination nih.gov
IsatinNaOH, NaNO2, then reductionRing Opening/Diazotization/Reductive Cyclization chemicalbook.com

Suzuki Coupling and Related Cross-Coupling Methods

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for forming carbon-carbon bonds, and it has been effectively applied to the functionalization of the indazole core. nih.govmdpi.comrsc.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with a halide or triflate. mdpi.com

In the context of indazole synthesis, Suzuki coupling is often used to introduce aryl or heteroaryl substituents at various positions of the indazole ring, particularly at the C-3, C-5, and C-6 positions. nih.govbohrium.com For instance, 5-bromoindazoles can be coupled with N-Boc-2-pyrrole and 2-thiopheneboronic acids in the presence of a palladium catalyst like Pd(dppf)Cl2 to produce 5-heteroaryl-substituted indazoles. nih.gov Similarly, the C-3 position of the indazole ring can be functionalized through the Suzuki coupling of 3-iodo-1H-indazole with various organoboronic acids. mdpi.combohrium.com

The reaction conditions for Suzuki coupling on indazoles typically involve a palladium catalyst, a base (such as K2CO3), and a suitable solvent. nih.gov The choice of catalyst and reaction conditions can be crucial for achieving high yields and preventing side reactions, such as the deprotection of N-Boc groups under microwave heating conditions. nih.gov The use of ionic liquids as a medium for the reaction has been shown to improve yields and facilitate catalyst recycling. mdpi.combohrium.com

The following table provides examples of Suzuki coupling reactions for the functionalization of the indazole ring.

Indazole SubstrateCoupling PartnerCatalystKey ConditionsProductReference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl2K2CO3, dimethoxyethane5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole nih.gov
3-Iodo-N-Boc-indazoleAryl/heteroarylboronic acidsPd(PPh3)4Aqueous base, dioxaneN-H-3-(hetero)aryl substituted indazoles nih.gov
3-Iodo-1H-indazoleOrganoboronic acidsFerrocene-based Palladium ComplexImidazolium ionic liquidsC-3 functionalized 1H-indazoles mdpi.combohrium.com

Targeted Functionalization and Derivatization Approaches for the 4-Amino and 6-Carboxylic Acid Moieties

Once the indazole core is established, the next critical steps involve the introduction and modification of the 4-amino and 6-carboxylic acid groups to yield the target compound and its analogues. These transformations require precise control over regioselectivity.

Introduction of Amino and Carboxylic Acid Functional Groups

The introduction of amino and carboxylic acid groups onto the indazole ring can be achieved through various synthetic routes. The amino group at the 4-position is often introduced via the reduction of a nitro group. This strategy involves the nitration of a suitable indazole precursor, followed by reduction using standard methods such as catalytic hydrogenation or metal-acid combinations.

The carboxylic acid group at the 6-position can be introduced through several methods. One common approach is the oxidation of a methyl or other alkyl group at the 6-position. Alternatively, a halogen at the 6-position can be converted to a carboxylic acid via a Grignard reaction followed by carboxylation with carbon dioxide, or through palladium-catalyzed carbonylation reactions. The synthesis of 1H-indazole-3-carboxylic acid has been achieved through a multi-step process starting from isatin, which involves ring opening, diazotization, and reductive cyclization. chemicalbook.com

Regioselective Modifications and Substitutions

Achieving regioselectivity in the modification of the indazole ring is paramount. The inherent reactivity of the different positions on the indazole nucleus can be exploited, or protecting groups can be employed to direct reactions to the desired site. For instance, N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers. However, the regioselectivity of this reaction can be influenced by the choice of base and solvent. nih.gov

In the context of Suzuki coupling, the presence of a directing group or the specific halogen at a particular position can control the site of arylation. For example, the C-3 position of 1H-indazole can be selectively iodinated and then subjected to Suzuki coupling after N-protection. mdpi.com

Novel Synthetic Route Development and Optimization

The development of novel and optimized synthetic routes for this compound and its analogues is an active area of research, driven by the need for more efficient, scalable, and environmentally friendly processes.

Recent advancements include the development of one-pot syntheses and tandem reactions that minimize the number of synthetic steps and purification procedures. For example, a one-pot method for the synthesis of 1H-indazoles from 2-haloacetophenones has been developed, which involves a copper-catalyzed amination followed by intramolecular dehydration-cyclization. chemicalbook.com

Optimization of existing methods often focuses on improving reaction yields, reducing reaction times, and employing milder reaction conditions. This can involve screening different catalysts, solvents, and bases. For instance, extensive screening of reaction conditions for the copper-catalyzed Ullmann reaction has been crucial in optimizing the synthesis of certain indazole derivatives. thieme-connect.com

Furthermore, the development of synthetic routes that avoid hazardous reagents is a key consideration. For example, a novel, diazonium-free route to indazole-3-carboxylic acid has been developed to enhance safety and scalability. google.com

The exploration of new catalytic systems, such as the use of ferrocene-based palladium complexes in Suzuki coupling, has also led to improved synthetic efficiency. mdpi.combohrium.com Additionally, the application of modern synthetic techniques like microwave-assisted synthesis can significantly accelerate reaction rates.

Considerations for Reaction Efficiency and Scalability

A key consideration in the synthesis of this compound is the management of functional group transformations. The presence of both an amino and a carboxylic acid group necessitates careful selection of protecting groups or reaction conditions to avoid unwanted side reactions. For instance, the carboxylic acid may require esterification prior to certain transformations to prevent interference.

The reduction of a nitro group to an amine is a critical step that can be achieved using various reagents and conditions. For large-scale production, catalytic hydrogenation is often preferred due to its high efficiency, cleaner reaction profile, and the avoidance of stoichiometric metal waste. The choice of catalyst (e.g., palladium on carbon, platinum oxide), solvent, temperature, and pressure are all crucial parameters that must be optimized to ensure complete conversion, high yield, and minimal by-product formation.

To illustrate these considerations, a hypothetical scalable synthesis of a related analogue, methyl 6-amino-1H-indazole-4-carboxylate, is presented below. This provides a framework for understanding the types of optimizations that would be necessary for the large-scale production of this compound.

Table 1: Hypothetical Scalable Synthesis of a this compound Analogue

StepReactionReagents and ConditionsKey Considerations for Efficiency and Scalability
1NitrationStarting Material: 3-Methyl-4-nitrobenzoic acidReagents: Fuming nitric acid, Sulfuric acidConditions: Controlled temperatureHigh-yielding but requires careful control of exothermic reaction. Use of hazardous reagents necessitates specialized equipment for large-scale production.
2EsterificationProduct from Step 1Reagents: Methanol, Sulfuric acid (catalyst)Conditions: RefluxProtects the carboxylic acid. Can be driven to completion by removing water. Simple work-up.
3Selective ReductionProduct from Step 2Reagents: Iron powder, Acetic acidConditions: Elevated temperatureA classical and cost-effective method for nitro group reduction. Generates iron oxide waste.
4Diazotization and CyclizationProduct from Step 3Reagents: Sodium nitrite, Hydrochloric acidConditions: Low temperatureForms the indazole ring. Reaction is sensitive to temperature and requires careful control of stoichiometry.
5Nitro Group ReductionProduct from Step 4Reagents: H₂, Pd/CConditions: Pressurized reactorCatalytic hydrogenation is a clean and efficient method. Requires specialized high-pressure equipment. Catalyst cost and recovery are important for scalability.
6Hydrolysis (if esterified)Product from Step 5Reagents: Sodium hydroxide, Water/MethanolConditions: Room temperature or gentle heatingHigh-yielding and straightforward. Requires careful pH adjustment during work-up to isolate the carboxylic acid.

This table outlines a potential synthetic sequence, highlighting the practical considerations at each stage. The choice of reagents, such as using iron for the initial reduction versus catalytic hydrogenation, will often depend on a balance of cost, environmental impact, and available infrastructure. For pharmaceutical applications, the purity of the final product is paramount, and each step must be optimized to minimize the formation of impurities that may be difficult to remove.

Structure Activity Relationship Sar Investigations of 4 Amino 1h Indazole 6 Carboxylic Acid Analogues

Elucidation of Key Structural Features Dictating Biological Efficacy

The biological efficacy of indazole derivatives is profoundly influenced by the nature and positioning of their substituents. The core 1H-indazole structure itself is considered a key pharmacophore for certain biological targets, such as indoleamine 2,3-dioxygenase 1 (IDO1), where it can engage in effective interactions with the ferrous ion of the heme group and within hydrophobic pockets of the enzyme's active site. nih.gov

For analogues of 4-Amino-1H-indazole-6-carboxylic acid, several structural features are predicted to be critical for biological activity:

The 4-Amino Group: This group can act as a crucial hydrogen bond donor, anchoring the molecule within a biological target's binding site. Modifications to this amine, such as alkylation or acylation, would significantly alter its hydrogen bonding capacity and steric profile, thereby modulating biological activity.

The Indazole Core: The bicyclic aromatic system provides a rigid scaffold that correctly orients the functional groups at the 4- and 6-positions for optimal interaction with a biological target. The nitrogen atoms in the pyrazole (B372694) ring can also participate in hydrogen bonding.

Positional and Substituent Effects on Bioactivity Profiles

The specific placement and nature of substituents on the indazole ring are critical in defining the bioactivity of its derivatives. SAR studies on related indazole compounds reveal important trends that can be extrapolated to the this compound scaffold.

For instance, in a series of 1H-indazole-3-amine derivatives, substitutions on the benzene (B151609) ring at the C-5 position had a significant impact on anti-proliferative activity. nih.gov A similar sensitivity to substitution can be anticipated for the 4-amino-6-carboxylic acid series.

Table 1: Predicted Impact of Substitutions on the Bioactivity of this compound Analogues

Position of Substitution Type of Substituent Predicted Effect on Bioactivity Rationale
4-Amino Group Small alkyl groups Potentially decrease activity Increased steric hindrance and loss of a hydrogen bond donor.
Acyl groups Variable May introduce new beneficial interactions or be detrimental due to steric bulk.
6-Carboxylic Acid Group Esters Likely decrease in potency Neutralization of the key acidic group, but could improve cell permeability.
Amides Variable Can introduce new hydrogen bonding interactions; bioisosteric replacement.
Indazole Ring (e.g., C3, C5, C7) Halogens Potentially increase activity Can enhance binding through halogen bonding and improve pharmacokinetic properties.
Small alkyl groups Variable Can fill hydrophobic pockets in the binding site.

It has been noted in broader studies of indazole derivatives that aryl groups at the C3 and C6 positions can be crucial for inhibitory activities against certain targets. nih.gov This suggests that while the 4-amino and 6-carboxylic acid groups provide key anchoring points, further modifications on the indazole ring could lead to enhanced potency and selectivity. For example, the introduction of a substituted phenyl group at the C3 or C7 position could provide additional binding interactions within a target protein.

Rational Design and Synthesis of SAR-Driven Compound Libraries

The rational design of compound libraries based on the this compound scaffold would be a valuable strategy to explore its potential as a source of new therapeutic agents. Such a library would systematically probe the SAR at key positions on the molecule.

A common synthetic starting point for derivatives of the 6-carboxylic acid is methyl 1H-indazole-6-carboxylate. nih.govaun.edu.eg This commercially available or readily synthesized intermediate allows for a variety of chemical transformations. For instance, the carboxylic acid can be generated via hydrolysis of the methyl ester. aun.edu.eg From there, a library of amides could be synthesized through coupling reactions with a diverse set of amines.

The 4-amino group is typically introduced via the reduction of a nitro group at the 4-position. A synthetic strategy could therefore involve the nitration of an indazole-6-carboxylic acid precursor, followed by reduction to the amine.

Table 2: Proposed Compound Library Based on the this compound Scaffold

Series R1 (at 4-NHR1) R2 (at 6-COOR2) R3 (at other positions) Rationale for Synthesis
A H H Varied small alkyls/halogens To probe the effect of substitutions on the indazole core.
B Varied small alkyls/acyls H H To determine the importance of the 4-amino group's hydrogen bonding capacity.
C H Varied alkyls/aryls (amides) H To explore bioisosteric replacements for the carboxylic acid and introduce new interaction points.

| D | Varied small alkyls/acyls | Varied alkyls/aryls (amides) | Varied small alkyls/halogens | A combinatorial approach to identify synergistic effects of multiple substitutions. |

The synthesis of such libraries, guided by computational modeling and docking studies, would allow for a systematic exploration of the chemical space around the this compound core. This would facilitate the identification of analogues with improved potency, selectivity, and drug-like properties.

Medicinal Chemistry and Biological Applications of 4 Amino 1h Indazole 6 Carboxylic Acid Derivatives

Anticancer Research Applications

Derivatives of the indazole scaffold are extensively investigated for their potential as anticancer agents, targeting various mechanisms involved in tumor growth and proliferation. researchgate.netrsc.org Research has focused on their ability to act as kinase inhibitors and immunomodulatory agents.

A significant area of investigation involves the development of indazole derivatives as inhibitors of receptor tyrosine kinases (such as EGFR, FGFR, VEGFR) and serine/threonine kinases, which are crucial in cancer cell signaling pathways. nih.gov For instance, novel 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been assessed for their potency as fibroblast growth factor receptor (FGFR) inhibitors. nih.gov One compound from this series, 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, demonstrated potent FGFR1 inhibitory activity with an IC50 value of 30.2 ± 1.9 nM. nih.gov Similarly, other 1H-indazole derivatives have shown strong potencies against Epidermal Growth Factor Receptor (EGFR) kinases, including the T790M mutant which is associated with drug resistance. nih.gov

Another key anticancer strategy for this class of compounds is the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in suppressing the immune system within the tumor microenvironment. nih.gov 4-amino indazoles have been reported as IDO1 inhibitors. nih.gov In one study, a series of 6-substituted aminoindazole derivatives were designed as IDO1 inhibitors, leading to the discovery of N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, which exhibited potent anti-proliferative activity with an IC50 value of 0.4 ± 0.3 μM in human colorectal cancer cells (HCT116). rsc.orgnih.gov This compound was found to suppress IDO1 protein expression and induce G2/M cell cycle arrest. rsc.orgnih.gov

Further studies have shown that other indazole derivatives can induce apoptosis and affect the cell cycle. nih.govmdpi.com For example, compound 6o , a 1H-indazole-3-amine derivative, showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM, while displaying lower toxicity to normal cells. nih.govmdpi.com Mechanistic studies suggested its action involves inhibiting Bcl2 family members and affecting the p53/MDM2 pathway. nih.govmdpi.com

Table 1: Anticancer Activity of Selected Indazole Derivatives

Compound Cancer Cell Line Activity (IC50) Proposed Mechanism of Action Reference(s)
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine HCT116 (colorectal) 0.4 ± 0.3 μM IDO1 inhibition, G2/M cell cycle arrest nih.gov, rsc.org
N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) HCT116 (colorectal) 14.3 ± 4.4 µM Antiproliferative researchgate.net
6o (1H-indazole-3-amine derivative) K562 (leukemia) 5.15 µM Apoptosis induction, p53/MDM2 pathway nih.gov, mdpi.com
5k (mercapto acetamide (B32628) derivative) Hep-G2 (hepatoma) 3.32 µM Cytotoxic mdpi.com
6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide (102) - 30.2 ± 1.9 nM (FGFR1) FGFR1 inhibition nih.gov

Anti-inflammatory and Immunomodulatory Research

The indazole core is a key feature in several anti-inflammatory agents. nih.gov Research has demonstrated that indazole derivatives can exert anti-inflammatory effects through the inhibition of key enzymes and pro-inflammatory mediators. nih.govresearchgate.net

Studies on indazole, 5-aminoindazole, and 6-nitroindazole (B21905) have shown significant, dose-dependent inhibition of carrageenan-induced hind paw edema in animal models, a standard test for acute inflammation. nih.govresearchgate.net The mechanism underlying this effect is attributed, in part, to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins (B1171923) which mediate inflammation. nih.govresearchgate.net In addition to COX-2 inhibition, these compounds were found to suppress pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and exhibit free radical scavenging activity in vitro. nih.govresearchgate.net

Computational studies have further supported the potential of 1H-indazole analogs as potent anti-inflammatory agents by evaluating their binding affinity to the COX-2 enzyme. researchgate.net The immunomodulatory effects of indazole derivatives are also linked to their anticancer applications, particularly through the inhibition of the IDO1 enzyme, which plays a role in immune tolerance. nih.gov

Table 2: Anti-inflammatory Activity of Selected Indazole Derivatives

Compound Model/Assay Key Findings Proposed Mechanism Reference(s)
Indazole Carrageenan-induced paw edema (rat) 61.03% inhibition at 100 mg/kg Inhibition of COX-2, cytokines, and free radicals nih.gov
5-Aminoindazole Carrageenan-induced paw edema (rat) 83.09% inhibition at 100 mg/kg Inhibition of COX-2, cytokines, and free radicals nih.gov
6-Nitroindazole Carrageenan-induced paw edema (rat) 81.18% inhibition at 100 mg/kg Inhibition of COX-2, cytokines, and free radicals nih.gov
1H-indazole analogs Molecular docking vs. COX-2 Significant binding affinities (up to 9.11 kcal/mol) COX-2 inhibition researchgate.net

Neuropharmacological Research, Including Neurodegenerative and Cognitive Disorders

The indazole scaffold is present in compounds investigated for various neurological conditions. One notable example is Edaravone, an indazole derivative used in the treatment of amyotrophic lateral sclerosis (ALS). nih.gov The therapeutic potential of this chemical class extends to other neurodegenerative disorders like Alzheimer's disease.

Research has explored indazole derivatives as inhibitors of cholinesterase activity, a key target in Alzheimer's therapy. researchgate.net One study synthesized a series of indazole derivatives, with compound 4q showing potent and selective inhibitory activity against butyrylcholinesterase (BChE). researchgate.net Molecular docking simulations suggested its binding mechanism involves hydrophobic and polar interactions within the enzyme's active site. researchgate.net Furthermore, this compound demonstrated the ability to permeate an in vitro blood-brain-barrier model and was non-toxic to SH-SY5Y neuroblastoma cells. researchgate.net The development of brain-penetrant compounds is a critical challenge in treating central nervous system (CNS) disorders, and recent work has focused on creating indazole-based derivatives with improved brain-to-plasma ratios. acs.org

Antimicrobial, Antifungal, and Antiviral Research

Indazole derivatives have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses. nih.govacs.org The versatility of the indazole ring allows for structural modifications to optimize antimicrobial potency.

Several studies have reported the synthesis and evaluation of indazole derivatives for their antibacterial and antifungal properties. researchgate.netnih.gov For example, a series of 1H-indazole-3-carboxamides were synthesized and tested for their antimicrobial activity. researchgate.net In another study, derivatives of 3-phenyl-1H-indazole were evaluated against multiple Candida species, which are common fungal pathogens. nih.gov The results indicated that the 3-phenyl-1H-indazole scaffold is a promising starting point for developing new anticandidal agents, with a compound bearing an N,N-diethylcarboxamide substituent showing particular potency against C. albicans and miconazole-resistant C. glabrata. nih.gov

The core indazole structure is often hybridized with other pharmacophores to enhance activity. Pyridine derivatives, which are structurally related to indazoles, are known to exhibit significant antibacterial and antiviral therapeutic potential. acs.org This suggests that incorporating or mimicking features of such heterocyclic systems could be a fruitful strategy in developing novel indazole-based antimicrobial agents.

Table 3: Antimicrobial Activity of Selected Indazole Derivatives

Compound Class Target Organism(s) Key Findings Reference(s)
1H-Indazole-3-carboxamides Bacteria and Fungi Demonstrated antimicrobial activity researchgate.net
3-Phenyl-1H-indazole derivatives Candida albicans, C. glabrata, C. tropicalis Compound 10g was most active against C. albicans and miconazole-resistant C. glabrata. nih.gov
Indole-linked triazole sulfonamides Mycobacterium tuberculosis Compound 5f showed high efficacy with a MIC of 0.25 μg/mL. acs.org

Cardiovascular System-Related Research

Indazole derivatives have been identified as promising agents for the treatment of various cardiovascular diseases, including hypertension, myocardial ischemia-reperfusion injury, and cardiomyopathy. nih.gov Their mechanisms of action often involve targeting specific kinases and receptors within the cardiovascular system. nih.gov

One of the most promising indazole derivatives, DY-9760e , has shown cardioprotective effects against ischemic/reperfusion injury. nih.gov Another compound, YC-1 , has been developed for its therapeutic potential in circulatory disorders. nih.gov For genetic cardiovascular conditions, the p38α MAPK selective kinase inhibitor ARRY-797 has been investigated in clinical trials for LMNA-related dilated cardiomyopathy. nih.gov

Research has also explored indazole derivatives for their antihypertensive properties. nih.gov Compounds such as 7-nitroindazole (B13768) and TCS-80 have been studied for their effects on blood pressure. nih.gov The versatility of the indazole structure allows for functionalization at different positions, leading to a wide array of derivatives with potential therapeutic benefits for the cardiovascular system. nih.gov

Table 4: Cardiovascular Research Applications of Selected Indazole Derivatives

Compound Therapeutic Use/Target Reference(s)
DY-9760e Myocardial I/R injury, Left ventricular hypertrophy nih.gov
ARRY-797 LMNA-related dilated cardiomyopathy nih.gov
YC-1 Hypoxia-induced effects on cardiomyocytes nih.gov
7-nitroindazole Vagal bradycardia/hypertension nih.gov
PF-3882845 Hypertension and nephropathy nih.gov
DW1865 Rho kinase inhibitor for hypertension nih.gov

Metabolic Disorder Research, Including Diabetes

The indazole scaffold is also being explored for its potential in treating metabolic disorders such as diabetes, hyperlipidemia, and obesity. nih.gov The structural features of indazole derivatives make them suitable candidates for interacting with metabolic targets.

One notable example is indeglitazar , a PPAR (peroxisome proliferator-activated receptor) pan-active agent developed from an indazole scaffold, which has been investigated as an anti-diabetic agent. dntb.gov.ua PPARs are key regulators of glucose and lipid metabolism, making them important targets for metabolic diseases.

While direct research on 4-Amino-1H-indazole-6-carboxylic acid for metabolic disorders is limited, the broader class of indazole-3-carboxamides has been studied in the context of metabolism, particularly concerning synthetic cannabinoids. nih.gov These studies provide insights into how the indazole core is processed by metabolic enzymes, which is crucial information for designing drugs with favorable pharmacokinetic profiles for any therapeutic area, including metabolic disorders. nih.gov

Emerging Therapeutic Areas and Target Identification

The chemical tractability and biological versatility of the this compound scaffold and its derivatives continue to drive research into new therapeutic applications and molecular targets. nih.govnih.gov

A primary emerging area is the development of highly specific kinase inhibitors. Beyond the established targets in oncology, research is identifying novel indazole derivatives that inhibit kinases like phosphoinositide 3-kinase delta (PI3Kδ) for inflammatory diseases and extracellular signal-regulated kinase (ERK1/2). nih.gov

Another significant area is the design of molecules for targeted protein degradation, such as selective estrogen receptor degraders (SERDs) for breast cancer therapy. nih.gov An indazole-based derivative was identified as a potent and efficient degrader of the estrogen receptor-α. nih.gov

The application of computational methods, including molecular docking and deep learning-enabled virtual screening, is accelerating the identification of new targets and lead compounds. researchgate.netacs.org These approaches are being used to explore indazole derivatives as inhibitors of novel targets like SHP2 allosteric sites for cancer treatment and mycobacterial carbonic anhydrases for tuberculosis. acs.orgacs.org This synergy between synthetic chemistry and computational biology is poised to unlock new therapeutic potentials for the indazole scaffold.

Mechanistic Investigations of 4 Amino 1h Indazole 6 Carboxylic Acid Derivative Bioactivity

Enzyme Inhibition and Activation Profiles

The indazole nucleus serves as a critical pharmacophore for the inhibition of several enzyme families. Through structure-based design and extensive screening, derivatives have been identified that potently and often selectively target kinases, bacterial topoisomerases, and phosphodiesterases.

Kinase Inhibition Studies (e.g., Protein Kinase G, Bcr-Abl, FGFR, JAK3, ROCK1)

Indazole derivatives have been extensively developed as ATP-competitive kinase inhibitors. The nitrogen atoms of the indazole ring are adept at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a feature crucial for potent inhibition.

Rho-Associated Coiled-Coil Kinases (ROCKs): These serine/threonine kinases are targets for cardiovascular diseases. Indazole amides have been identified as potent and selective ROCK1 inhibitors. nih.govacs.org Molecular modeling suggests the indazole ring orients toward the kinase hinge region, forming two critical hydrogen bonds with the protein backbone. acs.org Optimization of the indazole scaffold led to the discovery of N-substituted prolinamido indazole derivatives with ROCK I inhibitory activity in the sub-micromolar range. mdpi.comnih.gov

Janus Kinases (JAKs): As key mediators of cytokine signaling, JAKs are targets for autoimmune diseases. A fragment-based screening approach identified the indazole scaffold as a starting point for potent JAK inhibitors. nih.gov Structure-based design, which involved adding a phenol (B47542) moiety at the 6-position of the indazole ring, led to a significant improvement in potency for members of the JAK family (JAK1, JAK2, JAK3, and TYK2). nih.gov While expression of JAK3 is primarily limited to lymphocytes, making it an attractive target, many indazole-based inhibitors show activity across multiple JAK isoforms. nih.govwikipedia.org

Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-indazole derivatives were found to inhibit FGFR1-3 with IC50 values ranging from 0.8–90 μM. nih.gov Docking studies of these compounds in the ATP-binding pocket of FGFR1 revealed that the N-H of the indazole ring forms a hydrogen bond with the amino acid residue Glu562, while a nitrogen atom of the pyrazole (B372694) part of the indazole ring interacts with Ala564. nih.gov

Bcr-Abl: The Bcr-Abl fusion protein is a tyrosine kinase central to chronic myeloid leukemia. A potent pan-Bcr-Abl inhibitor, including against the T315I resistant mutant, was developed based on a 3-amino-1H-indazole scaffold.

Other Kinases: The versatility of the indazole scaffold has been demonstrated through its successful application in developing inhibitors for a wide array of other kinases. These include Hematopoietic Progenitor Kinase 1 (HPK1), where "reverse indazole" inhibitors were optimized to achieve high potency and selectivity. nih.gov Additionally, various indazole derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora kinases, and CRAF. nih.gov

Table 1: Kinase Inhibition by Representative Indazole Derivatives
Compound ClassTarget Kinase(s)Potency (IC50)Reference(s)
Dihydropyridone Indazole AmidesROCK1Potent nM range nih.govacs.org
N-substituted Prolinamido IndazolesROCK I0.17 - 0.27 µM mdpi.com
6-ArylindazolesJAK familyPotent nM range nih.gov
Phenyl-substituted IndazolesFGFR19.8 - 15 nM nih.gov
3-Amino-1H-indazole DerivativePan-Bcr-AblNot specified

Cyclooxygenase Inhibition Research (e.g., COX-2)

Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). The established mechanism for selective COX-2 inhibitors, such as celecoxib, involves the interaction of a signature arylsulfonamide or methanesulfonyl moiety with a specific hydrophobic side-pocket present in the COX-2 active site but not in COX-1. nih.govdrugs.com Research on heterocyclic inhibitors has primarily focused on scaffolds like diaryl-pyrazoles, -isoxazoles, and -pyridines that can accommodate this key pharmacophore. nih.gov

While some indazole derivatives like benzydamine (B159093) are broadly classified as NSAIDs, suggesting an interaction with the cyclooxygenase pathway, detailed mechanistic studies focusing specifically on derivatives of the 4-amino-1H-indazole-6-carboxylic acid scaffold as direct COX-2 inhibitors are not widely reported in the reviewed literature. wikipedia.org The structural motifs typically required for potent and selective COX-2 inhibition are distinct from the core structure of the indazole derivatives discussed in other enzymatic and receptor-based studies.

Bacterial DNA Gyrase B Inhibition

A novel class of potent bacterial DNA gyrase B (GyrB) inhibitors has been discovered based on the indazole scaffold. These compounds function by targeting the ATPase activity of the GyrB subunit, which is a clinically validated antibacterial target. Structure-based drug design was instrumental in optimizing these derivatives, leading to compounds with excellent enzymatic inhibitory activity. This inhibition prevents the enzyme from performing its essential function of introducing negative supercoils into bacterial DNA, ultimately leading to bacterial cell death. These indazole derivatives have demonstrated potent antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Other Investigated Enzyme Targets

Beyond kinases and gyrase, the bioactivity of indazole derivatives has been explored against other enzyme classes.

Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), playing a crucial role in modulating inflammatory responses. nih.gov Recently, a series of N2-substituted indazole-based derivatives were designed and synthesized as inhibitors of the PDE4D isoform. One optimized compound, LZ-14, exhibited potent inhibitory activity against PDE4D7 with an IC50 of 10.5 nM. nih.gov By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators, demonstrating potential for treating inflammatory conditions like inflammatory bowel disease. nih.gov

Receptor Modulation and Ligand-Binding Studies

Derivatives of this compound have been investigated for their ability to modulate the function of various cell surface receptors, particularly G-protein coupled receptors (GPCRs), where they can act as either agonists or antagonists.

G-Protein Coupled Receptor (GPCR) Agonism and Antagonism (e.g., GPR120, GPR40, 5-HT Receptors)

GPR120 and GPR40: GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4) is a receptor for medium and long-chain fatty acids and has emerged as a therapeutic target for type 2 diabetes. A series of indazole-6-phenylcyclopropylcarboxylic acids were identified as selective GPR120 agonists. acs.orgnih.gov Structure-activity relationship (SAR) studies revealed that an (S,S)-cyclopropylcarboxylic acid motif was critical for achieving selectivity against the related receptor, GPR40. acs.orgnih.gov The agonism of these compounds at GPR120 was confirmed through studies showing differential activity in wild-type versus GPR120 null mice, indicating the effects operate through a GPR120-specific mechanism. acs.orgnih.gov

5-HT Receptors: The serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors are a large family of GPCRs (with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel) that mediate a wide range of physiological and neurological processes. Indazole-3-carboxylic acid derivatives have been identified as potent and selective 5-HT3 receptor antagonists. The indazole nucleus was explored as a replacement for other aromatic systems in the development of these antagonists. The indazole scaffold has also been investigated as a core component in the development of antagonists for the 5-HT6 receptor, which are of interest for their potential pro-cognitive effects.

Table 2: GPCR Modulation by Representative Indazole Derivatives
Compound ClassTarget ReceptorActivity TypePotency (EC50/IC50)Reference(s)
Indazole-6-phenylcyclopropylcarboxylic acidsGPR120Agonist0.36 - 0.74 µM
Indazole-3-carboxylic acid derivatives5-HT3AntagonistPotent nM range
N1-Azinylsulfonyl-1H-indoles (related scaffold)5-HT6AntagonistPotent nM range

Nuclear Receptor Interactions (e.g., Estrogen Receptor)

The estrogen receptors (ER), ERα and ERβ, are critical pharmaceutical targets, and certain indazole derivatives have been identified as highly selective ligands for these nuclear receptors. nih.govfigshare.com A series of nonsteroidal compounds featuring a phenyl-2H-indazole core have demonstrated high binding affinity and selectivity for ERβ. nih.gov Notably, the most effective of these compounds exhibit affinities for ERβ that are comparable to estradiol, with a selectivity for ERβ that is over 100 times greater than for ERα. nih.govfigshare.com

This selectivity is also evident in functional assays, where these indazole estrogens show efficacy in activating gene transcription through ERβ at levels equivalent to estradiol, again with a potency selectivity of over 100-fold. nih.gov The nature of the substituent at the C-3 position of the indazole ring plays a crucial role in this selectivity, with polar or polarizable groups such as halogens, trifluoromethyl (CF₃), or nitrile groups favoring strong and selective binding to ERβ. nih.gov

Nicotinic Acetylcholine (B1216132) Receptor Modulation (e.g., α7 nAChR)

The α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel, is a key target in the central nervous system for therapeutic intervention in cognitive and neurological disorders. google.comnih.gov The indazole carboxylic acid scaffold has been identified as a crucial starting material for the development of modulators for this receptor. google.com Specifically, indazole-3-carboxylic acid is a key precursor in the synthesis of compounds that function as agonists or partial agonists of the α7 nAChR. google.com

One such derivative, N-(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide hydrochloride, has been recognized as a high-affinity agonist for the human α7 nAChR. nih.gov Compounds that activate this receptor are under investigation for their potential to treat conditions associated with malfunctioning nicotinic acetylcholine receptors, such as Alzheimer's disease and schizophrenia. google.comnih.gov The modulation of the α7 nAChR is considered a promising strategy for enhancing cognitive functions, including attention and memory. nih.govnih.gov The development of agonists and positive allosteric modulators (PAMs) for α7 nAChR is an active area of research, with these compounds aiming to potentiate the receptor's function in response to the endogenous neurotransmitter acetylcholine. nih.gov

Cellular Signaling Pathway Interference and Modulation

Derivatives of this compound can exert significant biological effects by interfering with and modulating critical cellular signaling pathways. This interference often leads to outcomes such as the inhibition of cell proliferation and the induction of programmed cell death, which are central to their potential as therapeutic agents.

The regulation of the cell cycle is a fundamental process that, when dysregulated, can lead to uncontrolled cell proliferation, a hallmark of cancer. Certain indazole derivatives have been shown to modulate this process, leading to cell cycle arrest. For example, a study on 1H-indazole-3-amine derivatives found that a specific compound, 6o , could induce cell cycle arrest in chronic myeloid leukemia (K562) cells. nih.gov This arrest was accompanied by the induction of apoptosis, or programmed cell death. nih.gov

Mechanistically, the pro-apoptotic effect of compound 6o was linked to its ability to modulate the expression of key regulatory proteins. It was observed to affect members of the Bcl-2 family, which are central regulators of the intrinsic apoptosis pathway. nih.gov Furthermore, the compound was suggested to interfere with the p53/MDM2 pathway, a critical axis in cell cycle control and tumor suppression. nih.gov Flow cytometry analysis confirmed that treatment with this indazole derivative led to a significant increase in the percentage of apoptotic cells. nih.gov While research on other heterocyclic compounds, such as indole-3-carbinol, has shown that cell cycle arrest can occur in the G1 phase through the downregulation of cyclin-dependent kinases (CDK4/6) and in the G2/M phase via downregulation of Cdc2, the precise phase of arrest for all indazole derivatives requires specific investigation. nih.govmbl.or.kr

The anti-proliferative activity of indazole derivatives has been demonstrated across a variety of cancer cell lines. The primary molecular mechanism often involves the inhibition of pathways essential for cell growth and division, leading to cytotoxicity. The efficacy of this action is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit cell growth by 50%.

Studies have evaluated series of 1H-indazole-3-amine and 1H-benzo[f]indazole-4,9-dione derivatives, revealing potent anti-proliferative effects. For example, certain 1H-indazole-3-amine derivatives displayed significant activity against human chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (HepG-2) cell lines. nih.gov Similarly, derivatives of 1H-benzo[f]indazole-4,9-dione showed inhibitory activity against gastric carcinoma (KATO-III) and breast cancer (MCF-7) cells. nih.gov

The tables below present the IC₅₀ values for selected indazole derivatives, illustrating their anti-proliferative potency against various human cancer cell lines.

Anti-proliferative Activity of 1H-Indazole-3-amine Derivatives (IC₅₀ in µM) nih.gov
CompoundK562 (Leukemia)A549 (Lung)PC-3 (Prostate)HepG-2 (Hepatoma)
5k10.3115.4211.233.32
6o5.15>50>50>50
5-Fluorouracil (Control)8.2312.5410.317.82
Anti-proliferative Activity of 1H-Benzo[f]indazole-4,9-dione Derivatives (IC₅₀ in µM) nih.gov
CompoundKATO-III (Gastric)MCF-7 (Breast)
2b25.527.5
2c33.029.4
3a>400432.5
3b401.8415.9

Computational Methodologies in the Research and Development of 4 Amino 1h Indazole 6 Carboxylic Acid Derivatives

Molecular Docking Analysis for Ligand-Target Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This method allows for the elucidation of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, which are crucial for molecular recognition and biological activity.

In the study of indazole derivatives, molecular docking has been instrumental in identifying potential therapeutic targets and understanding binding mechanisms. For instance, various indazole analogs have been docked into the active sites of enzymes like Cyclooxygenase-2 (COX-2) to evaluate their anti-inflammatory potential. researchgate.net The binding energies and interaction patterns derived from these studies help in ranking compounds and guiding the design of more potent inhibitors.

A typical molecular docking workflow involves preparing the protein structure, defining the binding site, and then algorithmically fitting the ligand into this site. The results are often visualized to inspect the binding pose and the specific amino acid residues involved in the interaction. For example, studies on indazole derivatives as Hypoxia-inducible factor (HIF)-1α inhibitors have utilized molecular docking to demonstrate good binding efficiency within the active site of the HIF-1α protein. nih.gov

Table 1: Example of Molecular Docking Results for Indazole Derivatives against COX-2

Compound Binding Energy (kcal/mol) Interacting Residues
Indazole Derivative A -9.11 Gly526
Indazole Derivative B -8.80 Gly526
Indazole Derivative C -8.46 Gly526

Note: Data is illustrative and based on findings for 1H-indazole analogs. researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the conformational stability and binding dynamics of the complex over time. rsc.org MD simulations are powerful for assessing the stability of the ligand in the binding pocket and observing any conformational changes in the protein upon ligand binding.

For indazole derivatives, MD simulations have been employed to validate the results of molecular docking studies. For example, after docking a potent indazole compound into the HIF-1α active site, MD simulations confirmed its stability within the binding pocket. nih.gov Similarly, MD simulations of 1H-indazole analogs with the COX-2 enzyme have shown that the test compounds remain relatively stable in the active sites. researchgate.net These simulations provide a more realistic representation of the physiological environment and strengthen the predictions made by molecular docking.

The output of an MD simulation includes trajectories of atomic positions over time, from which various properties can be calculated, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), to assess the stability of the complex.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Optimized Drug Design

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties. In silico ADMET prediction is a crucial step in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. frontiersin.org Various computational models are available to predict properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and potential toxicity. nih.govudhtu.edu.ua

Table 2: Commonly Predicted In Silico ADMET Properties

Parameter Description Desirable Range
Molecular Weight The mass of the molecule. < 500 Da
logP A measure of lipophilicity. < 5
Hydrogen Bond Donors Number of hydrogen bond donors. < 5
Hydrogen Bond Acceptors Number of hydrogen bond acceptors. < 10
Human Intestinal Absorption Percentage of drug absorbed through the gut. High
BBB Penetration Ability to cross the blood-brain barrier. Varies with target
Ames Test Prediction of mutagenicity. Negative

Note: This table represents a general overview of ADMET parameters and desirable ranges.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govej-chem.org By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the potency of newly designed compounds. acs.org

In the context of indazole derivatives, 3D-QSAR studies have been performed to understand the structural requirements for HIF-1α inhibition. nih.gov These models generate contour maps that indicate regions where steric bulk or electrostatic interactions are favorable or unfavorable for activity. For instance, field and Gaussian-based 3D-QSAR studies on indazole derivatives have provided a structural framework for designing new inhibitors by highlighting the importance of steric and electrostatic fields. nih.gov

The development of a robust QSAR model involves several steps, including the selection of a training set of molecules with known activities, calculation of molecular descriptors, model generation using statistical methods like partial least squares (PLS), and rigorous validation of the model's predictive power. nih.gov

Preclinical Assessment and Efficacy Studies of 4 Amino 1h Indazole 6 Carboxylic Acid Analogues

In Vitro Biological Evaluations and High-Throughput Screening Assays

The initial assessment of 4-Amino-1H-indazole-6-carboxylic acid analogues begins with in vitro biological evaluations. These laboratory-based assays are essential for determining the intrinsic activity of the compounds against specific biological targets and for understanding their effects at a cellular level. High-throughput screening (HTS) methodologies are frequently employed to efficiently test large libraries of these analogues against various targets. nih.govspringernature.com HTS allows for the rapid identification of "hit" compounds that exhibit desired biological activity, which can then be selected for further optimization. nih.gov

Common in vitro assays for this class of compounds include:

Enzyme Inhibition Assays: Many indazole derivatives are designed as kinase inhibitors. nih.gov Biochemical assays are used to measure the ability of the analogues to inhibit the activity of specific enzymes, such as Polo-like kinase 4 (PLK4), Fibroblast growth factor receptors (FGFRs), or Indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.gov The potency of inhibition is typically quantified by determining the half-maximal inhibitory concentration (IC50). nih.govnih.gov For instance, a novel N-(1H-indazol-6-yl)benzenesulfonamide derivative, K22, demonstrated exceptional PLK4 inhibitory activity with an IC50 of 0.1 nM. nih.gov

Cell Proliferation and Viability Assays: To assess the anti-cancer potential of these analogues, their effect on the growth of various cancer cell lines is evaluated. Assays like the Sulforhodamine B (SRB) or MTT assay are used to measure cell viability and proliferation after treatment. researchgate.net Results are often reported as IC50 values, indicating the concentration required to inhibit cell growth by 50%. One study found that the indazole derivative 2f showed potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. nih.gov

Receptor Binding Assays: For analogues designed to interact with specific receptors, such as G-protein-coupled receptors (GPCRs), binding assays are performed to determine their affinity and selectivity. nih.gov

Antimicrobial Assays: The antibacterial or antifungal activity of indazole derivatives is tested by determining the minimum inhibitory concentration (MIC) against various microbial strains. researchgate.netresearchgate.net For example, certain indole-linked triazole sulfonamide derivatives have shown potent activity against Mycobacterium tuberculosis with MIC values as low as 0.25 μg/mL. acs.org

These in vitro evaluations provide crucial data on the potency and selectivity of the compounds, guiding the structure-activity relationship (SAR) studies needed for lead optimization.

Table 1: In Vitro Activity of Selected Indazole Analogues

Compound Target/Assay Cell Line / Organism Activity Metric Result Citation
2f Proliferation Multiple Cancer Lines IC50 0.23–1.15 μM nih.gov
K22 PLK4 Inhibition (Biochemical) IC50 0.1 nM nih.gov
K22 Proliferation MCF-7 IC50 1.3 μM nih.gov
Compound 120 IDO1 Inhibition (Biochemical) IC50 5.3 μM nih.gov
MLi-2 (178) LRRK2 Inhibition (Biochemical) IC50 0.76 nM nih.gov
Compound 9f Proliferation HCT116 IC50 14.3 ± 4.4 µM researchgate.net
Compound 11 M. tuberculosis (Whole cell) IC50 6.32 ± 0.35 μM researchgate.net

| Compound 5f | M. tuberculosis | (Whole cell) | MIC | 0.25 μg/mL | acs.org |

In Vivo Efficacy Studies in Established Disease Models

Analogues that demonstrate promising in vitro activity are advanced to in vivo studies to evaluate their efficacy in living organisms. These studies utilize established animal models of human diseases to determine if the compound can produce the desired therapeutic effect in a complex biological system.

For anti-cancer analogues, efficacy is often tested in rodent models. A common approach involves implanting human cancer cells into immunodeficient mice (xenograft models) or using syngeneic models where cancer cells from the same genetic background as the mouse are used. nih.gov For example, the indazole derivative 2f was shown to suppress tumor growth in a 4T1 mouse model of breast cancer. nih.gov The primary endpoints in these studies are typically tumor growth inhibition, reduction in tumor volume, or improved survival time.

In the context of metabolic diseases like diabetes, indazole-based GPR120 agonists have been tested in oral glucose tolerance studies in mice. nih.gov The efficacy of these compounds is demonstrated by their ability to improve glucose disposal, an effect that is absent in GPR120 null mice, confirming the on-target mechanism. nih.gov For neurodegenerative conditions like Parkinson's disease, indazole derivatives acting as LRRK2 inhibitors have been evaluated in rats, where their ability to engage the target in the brain is assessed after oral dosing. nih.gov

Table 2: In Vivo Efficacy of Selected Indazole Analogues

Compound Disease Model Animal Model Key Finding Citation
2f Breast Cancer 4T1 mouse tumor model Suppressed tumor growth nih.gov
Compound 33 Diabetes Wild-type mice Activity in oral glucose tolerance studies nih.gov
MLi-2 (178) Parkinson's Disease Rat Target engagement in the brain after oral dosing nih.gov

| Compound 174 | Joint Inflammation | Streptococcal cell wall (SCW) reactivation model | Excellent efficacy | nih.gov |

Pharmacodynamic Biomarker Identification and Validation

Pharmacodynamic (PD) biomarkers are crucial components of preclinical and clinical drug development. They are measurable indicators that demonstrate that a drug has reached its target and elicited a biological response. The identification and validation of robust PD biomarkers for this compound analogues are essential for confirming their mechanism of action and for guiding dose selection in later studies.

For kinase inhibitors, a common PD biomarker is the phosphorylation status of the target kinase or its direct downstream substrates. For example, for an LRRK2 inhibitor developed for Parkinson's disease, a key PD biomarker was the dose-dependent reduction in the ratio of phosphorylated LRRK2 (pS935) to total LRRK2 in the brains of rats following oral administration. nih.gov This provides direct evidence of target engagement and inhibition in the relevant tissue.

In the context of cancer therapeutics, PD biomarkers can include molecules involved in the specific pathway being targeted. For an indazole derivative that induces apoptosis, validated biomarkers could include the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2 in tumor tissue following treatment. nih.gov Similarly, if a compound is designed to inhibit cell migration and invasion, changes in the levels of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs) can serve as effective PD biomarkers. nih.gov

The validation of these biomarkers in preclinical models is a critical step. It involves demonstrating a clear and consistent relationship between the dose of the drug administered, the change in the biomarker, and the ultimate therapeutic effect (e.g., tumor regression). This provides confidence that the biomarker can be used to monitor the biological activity of the drug in future clinical trials.

Future Perspectives and Translational Research Opportunities for 4 Amino 1h Indazole 6 Carboxylic Acid Research

Strategies for the Development of Novel Therapeutic Lead Compounds

The development of novel therapeutic agents from the 4-Amino-1H-indazole-6-carboxylic acid scaffold can be pursued through several established and innovative medicinal chemistry strategies. These approaches leverage the compound's structural features to enhance potency, selectivity, and drug-like properties.

Structure-Activity Relationship (SAR) Guided Optimization: The amino and carboxylic acid groups on the indazole ring are ideal points for chemical modification. SAR studies can be systematically conducted by creating libraries of derivatives.

Amide and Sulfonamide Synthesis: The amino group at the C4 position can be readily acylated or sulfonated to introduce a wide variety of substituents. This strategy can explore interactions with different pockets of a target protein. For instance, in the development of kinase inhibitors, these modifications can be designed to interact with the solvent-exposed region or allosteric sites, potentially enhancing both potency and selectivity. nih.gov

Carboxylic Acid Derivatization: The carboxylic acid at the C6 position can be converted into esters, amides, or other bioisosteres. This is a common strategy to improve cell permeability, modulate solubility, and alter pharmacokinetic profiles. mdpi.com Studies on indazole-3-carboxamides have shown this position is critical for developing potent and selective inhibitors of targets like p21-activated kinase 1 (PAK1). nih.gov Similarly, modifications at the C6 position of other indazole series have been shown to optimize potency and selectivity for targets like Chek1 kinase. researchgate.netdrugbank.com

Fragment-Based and Scaffold Hopping Approaches: The indazole nucleus is considered a privileged fragment in fragment-based drug discovery (FBDD). pharmablock.com The this compound molecule can serve as a starting fragment or be "hopped" to from other chemical series. Its ability to act as both a hydrogen bond donor (N-H) and acceptor (ring nitrogens) makes it an effective bioisostere for other common motifs like indole (B1671886) or phenol (B47542), potentially offering improved metabolic stability and pharmacokinetic properties. pharmablock.com

Targeting Specific Kinase Conformations: A key strategy in modern kinase inhibitor design is to target specific conformational states, such as the "DFG-out" inactive conformation. This can lead to greater selectivity and overcome resistance mutations. The 3-amino-indazole scaffold has been successfully used to develop Type II inhibitors that bind to this inactive state. nih.gov By analogy, derivatives of this compound could be designed to exploit this binding mode, with modifications at the C4 and C6 positions engineered to extend into the allosteric site vacated by the DFG motif flip.

StrategyRationalePotential Targets
SAR-Guided Optimization Systematically probe interactions with target proteins to improve potency and selectivity. Modify physicochemical properties.Protein Kinases (VEGFR, EGFR, FGFR, PAK1), CRAC Channels, COX-2. nih.govnih.govnih.govresearchgate.net
Fragment-Based Drug Discovery Use the indazole core as a high-affinity fragment to build more complex, potent molecules.Novel protein targets identified through screening libraries.
Targeting Inactive Kinase Conformations Design Type II inhibitors that bind to the "DFG-out" conformation for improved selectivity and to overcome resistance.Kinases prone to gatekeeper mutations (e.g., Abl, Kit, PDGFRα). nih.gov
Bioisosteric Replacement Utilize the indazole scaffold as a replacement for less stable motifs (e.g., phenol) to improve metabolic stability and pharmacokinetics.A wide range of therapeutic targets where parent scaffolds show poor drug-like properties. pharmablock.com

Addressing Research Challenges and Limitations

While the indazole scaffold is promising, its journey from a lead compound to a clinical candidate is fraught with challenges that must be systematically addressed.

Achieving Kinase Selectivity: A primary challenge in the development of kinase inhibitors is achieving high selectivity for the intended target over the hundreds of other kinases in the human kinome. crossfire-oncology.com Poor selectivity can lead to off-target effects and toxicity. nih.gov

Challenge: The ATP-binding pocket is highly conserved across many kinases. Derivatives of this compound, like other ATP-competitive inhibitors, may inhibit multiple kinases.

Strategy: Comprehensive selectivity profiling against large kinase panels is essential. crossfire-oncology.com Structural biology (X-ray crystallography) can reveal specific interactions that can be exploited to design derivatives that bind uniquely to the target of interest while avoiding interactions with off-targets. Another approach is to develop allosteric or covalent inhibitors, which often exhibit higher selectivity.

Overcoming Drug Resistance: The clinical efficacy of targeted therapies, particularly kinase inhibitors, is often limited by the emergence of drug resistance. nih.gov A common mechanism is the mutation of the "gatekeeper" residue in the ATP-binding pocket, which sterically hinders drug binding.

Challenge: First-generation inhibitors may be ineffective against these mutant kinases.

Strategy: Designing next-generation inhibitors that can accommodate or avoid the mutated gatekeeper residue is a key strategy. Developing Type II inhibitors that rely less on interactions with the gatekeeper residue is one successful approach. nih.gov

Optimizing Pharmacokinetics and Physicochemical Properties: Poor drug-like properties often lead to the failure of promising compounds in preclinical and clinical development. researchgate.net

Challenge: Indazole derivatives can sometimes suffer from low aqueous solubility, poor oral bioavailability, and rapid metabolism, which can limit their therapeutic potential. researchgate.netnih.gov

Strategy: Medicinal chemistry efforts must focus on optimizing these properties in parallel with potency and selectivity. The carboxylic acid and amino groups of the lead compound provide ample opportunity to modulate lipophilicity, solubility, and metabolic stability through chemical modification. For example, replacing a metabolically labile group with a more stable bioisostere can significantly improve a compound's pharmacokinetic profile. pharmablock.com

Synthetic Accessibility: While the synthesis of the basic indazole core is well-established, the creation of complex, specifically substituted derivatives can be challenging. jocpr.comnih.govorganic-chemistry.org

Challenge: Developing efficient, scalable, and regioselective synthetic routes for novel analogs is crucial for progressing a drug discovery program.

Strategy: The development of novel synthetic methodologies for functionalizing the indazole core is an active area of research. nih.govorganic-chemistry.org Efficient routes are needed to generate a diverse library of compounds for SAR studies and to eventually produce a clinical candidate at scale.

Potential for Clinical Translation and Innovative Applications

The this compound scaffold holds considerable promise for clinical translation, primarily in oncology, but with innovative potential in other therapeutic areas.

Oncology: The most immediate and well-supported application is in the development of anticancer agents, particularly as protein kinase inhibitors. Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, are based on the indazole scaffold, validating its utility in this space. nih.govnih.gov

Clinical Potential: Derivatives could be developed as inhibitors of key oncogenic drivers like VEGFR, EGFR, FGFR, and PDGFRα, which are implicated in the growth and vascularization of various solid tumors. nih.govnih.gov There is also potential to target kinases involved in cell cycle control and DNA damage response, such as Chek1 and PAK1. nih.govdrugbank.com The successful translation would involve identifying specific cancer types or patient populations most likely to respond, often guided by biomarkers.

Inflammatory and Autoimmune Diseases: Beyond oncology, the scaffold has potential in treating inflammatory conditions.

Clinical Potential: Indazole derivatives have been investigated as inhibitors of inflammatory mediators. For example, some analogs show potential as inhibitors of cyclooxygenase-2 (COX-2). researchgate.net Furthermore, the calcium release-activated calcium (CRAC) channel, a key mediator of T-cell and mast cell activation, has been successfully targeted by indazole-3-carboxamides, suggesting a role in treating autoimmune disorders and allergies. nih.gov

Neurodegenerative and Other Diseases: The versatility of the indazole scaffold opens doors to other therapeutic areas.

Innovative Applications: Research has pointed to the potential of indazole derivatives in treating neurodegenerative diseases, parasitic diseases, and as anti-HIV agents. nih.govsci-hub.se While less developed than the applications in oncology, these represent innovative avenues for future research. The ability of certain kinase inhibitors to cross the blood-brain barrier is being explored for treating neurological disorders, a path that could be pursued with optimized indazole derivatives. explorationpub.com

The path from a promising chemical scaffold to a clinically approved drug is long and complex. However, the chemical tractability and proven biological relevance of the indazole core make this compound a highly valuable starting point for the development of the next generation of targeted therapies.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 4-Amino-1H-indazole-6-carboxylic acid, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves condensation reactions using 3-formyl-1H-indole-2-carboxylic acid derivatives as precursors. For example, refluxing with 2-aminothiazol-4(5H)-one in acetic acid under controlled temperature (3–5 hours) is a documented approach . Optimization can include adjusting molar ratios (e.g., 1.0 equiv of aminothiazolone to 1.1 equiv of formyl-indole), varying catalysts (e.g., sodium acetate), or modifying solvent systems. Yield improvements may require iterative testing of reaction times and purification techniques (e.g., recrystallization vs. column chromatography).

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the indazole core and substituent positions. For example, the carboxylic acid proton typically appears as a broad singlet near δ 12–14 ppm in DMSO-d₆. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight (C₈H₇N₃O₂, theoretical MW: 177.06 g/mol). FT-IR can validate functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for the amino group and C=O stretch at ~1700 cm⁻¹ for the carboxylic acid) .

Advanced Research Questions

Q. How can computational methods predict the stability and reactivity of this compound in aqueous environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model protonation states and tautomeric equilibria. For instance, evaluating the energy difference between the keto-enol forms of the carboxylic acid group at varying pH levels (e.g., pKa prediction via COSMO-RS). Molecular dynamics simulations can assess solubility by analyzing hydrogen-bonding interactions with water molecules. Such studies guide experimental design for pH-dependent stability assays .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity, incubation times). Researchers should:

Standardize protocols : Replicate assays under identical conditions (e.g., ATP levels in cytotoxicity assays).

Validate targets : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays).

Analyze structure-activity relationships (SAR) : Compare substituent effects across derivatives to identify confounding structural factors .

Q. How can researchers design experiments to investigate the compound’s potential as a kinase inhibitor scaffold?

  • Methodological Answer :

Molecular docking : Screen against kinase X-ray structures (e.g., PDB entries for EGFR or BRAF) to predict binding modes.

In vitro kinase assays : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values.

Cellular validation : Test antiproliferative effects in cancer cell lines (e.g., HCT-116) with Western blotting to confirm pathway inhibition (e.g., p-ERK downregulation) .

Data Analysis and Reproducibility

Q. What statistical approaches ensure robust interpretation of dose-response data for this compound?

  • Methodological Answer :

  • Nonlinear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀.
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points.
  • Replicate consistency : Use ANOVA to compare inter-experimental variability (p < 0.05 threshold) .

Q. How should researchers address discrepancies in solubility measurements across different solvent systems?

  • Methodological Answer :

Solvent selection : Test in DMSO (for stock solutions) vs. aqueous buffers (PBS, pH 7.4).

Technique comparison : Use UV-Vis spectrophotometry (λ_max quantification) vs. nephelometry (turbidity measurement).

Temperature control : Report solubility at 25°C ± 1°C to minimize thermal variance .

Synthetic and Analytical Challenges

Q. What purification techniques maximize yield while maintaining purity for this compound?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures (80:20 v/v) to exploit differential solubility.
  • HPLC purification : Employ C18 columns with 0.1% TFA in acetonitrile/water gradients for >98% purity.
  • Quality control : Validate purity via HPLC-DAD (λ = 254 nm) and elemental analysis .

Q. How can researchers mitigate degradation during long-term storage of this compound?

  • Methodological Answer :

  • Storage conditions : Lyophilize and store at -20°C under argon to prevent hydrolysis/oxidation.
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.